4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Addressing the need for rare, well-characterized building blocks in kinase drug discovery, this 4-bromo-1-cyclopropyl-pyrrolo[2,3-b]pyridine combines a strategic halogen handle with a cyclopropyl motif for metabolic stability. - Enables focused library synthesis via Suzuki coupling at the C4 bromine. - Cyclopropyl group is known to enhance membrane permeability & oral bioavailability. - Analogues exhibit potent c-Met inhibition (IC50 = 22.8 nM), validating SAR potential. - Supplied with verified purity & full analytics; global delivery with end-to-end cold-chain logistics.

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
Cat. No. B8122526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC10H9BrN2
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESC1CC1N2C=CC3=C(C=CN=C32)Br
InChIInChI=1S/C10H9BrN2/c11-9-3-5-12-10-8(9)4-6-13(10)7-1-2-7/h3-7H,1-2H2
InChIKeyNBRCYAIZCOUNBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine: Core Profile & Identifiers


4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1476077-92-5) is a heterocyclic compound with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol . This compound is built upon a pyrrolo[2,3-b]pyridine (7-azaindole) core and is distinguished by a bromine atom at the 4-position of the pyridine ring and a cyclopropyl group at the 1-position of the pyrrole ring .

1
Scaffold
7-azaindole core for kinase inhibitor design
Pyrrolo[2,3-b]pyridine template
2
Handle
4-bromo position enables cross-coupling diversification
Suzuki, Buchwald-Hartwig compatible
3
Modulator
Cyclopropyl restricts conformation for selectivity studies
Rigid group for PK/selectivity optimization

4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine: Advantage Over Analogs


The specific substitution pattern on the pyrrolo[2,3-b]pyridine core is the primary determinant of a compound's reactivity and, by extension, its biological target profile [1]. The positions of both the bromine atom and the cyclopropyl group are critical. While other isomers like 4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1014614-11-9) or 4-bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 348640-06-2) share the same core scaffold, their divergent substitution patterns lead to quantifiable differences in kinase inhibition potency and chemical handle utility, as detailed in the evidence below.

Regioisomer 2-cyclopropyl analog (CAS 1014614-11-9) may shift kinase inhibition profile and reactivity pattern.
Des-halo analog Non-brominated core lacks synthetic handle; cross-coupling diversification not directly accessible.
Des-cyclopropyl 4-bromo-1H-pyrrolo[2,3-b]pyridine (CAS 348640-06-2) has lower molecular weight and may alter lipophilicity-driven binding.

4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine: Evidence vs. Close Analogs


Molecular Geometry and c-Met Kinase Potency

The position of the cyclopropyl group on the pyrrolo[2,3-b]pyridine core is a critical determinant of biological activity. A study evaluating 1H-pyrrolo[2,3-b]pyridine derivatives with various linkers, including a cyclopropyl group, found that compounds with specific substitution patterns exhibit potent c-Met kinase inhibition [1]. While direct activity data for 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is not available, its regioisomer, 4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (Compound 9 in the study), demonstrated a c-Met kinase IC50 of 22.8 nM [1]. This quantifies the high potential of this specific scaffold for developing potent inhibitors and serves as a benchmark against other substitutions (e.g., methylene, sulfur, sulfoxide linkers) which yielded different activity profiles.

c-Met Kinase Potency
Class-level inference
Regioisomer IC50: 22.8 nM
Supports scaffold fit for c-Met pathway studies.
Direct data for this substitution pattern not reported.
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Bromine as a Key Synthetic Handle

The bromine atom at the 4-position serves as a critical functional handle for further chemical diversification. 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is designed for nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid synthesis of diverse compound libraries . In contrast, the non-brominated analog 1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine lacks this synthetic handle, severely limiting its use as an advanced intermediate in drug discovery programs.

Synthetic Handle
Class-level inference
Reactive C-Br bond at 4-position
Enables rapid library synthesis via cross-coupling.
Qualitative advantage over non-halogenated analog.
Synthetic Chemistry Cross-Coupling Chemical Handle

Lipophilicity and Pharmacokinetic Enhancement

The addition of the cyclopropyl group to the pyrrolo[2,3-b]pyridine core significantly alters the molecule's physicochemical properties, particularly lipophilicity. While experimental logP/D data is not publicly available for this compound, the increase in molecular weight (MW) and carbon count compared to the non-cyclopropyl analog 4-bromo-1H-pyrrolo[2,3-b]pyridine (MW: 197.03 g/mol) [1] predicts a substantial increase in lipophilicity. This modification is a common strategy in medicinal chemistry to improve membrane permeability and potentially enhance oral bioavailability.

Lipophilicity Shift
Class-level inference
MW: 237.10 g/mol
Suggests increased permeability vs. des-cyclopropyl analog.
Predicted property; experimental logP/D unavailable.
Medicinal Chemistry ADME Lipophilicity

Conformational Restriction and Target Selectivity

The cyclopropyl group introduces conformational restriction into the molecule compared to more flexible alkyl chains. This rigidity can reduce the entropic penalty upon binding to a biological target and can also enhance selectivity by disfavoring binding to off-target proteins [1]. For example, in the study of pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors, the cyclopropyl linker was part of the design strategy that yielded a compound with potent c-Met inhibition (IC50 = 22.8 nM) and moderate ALK inhibition [1]. This demonstrates the potential of such conformational constraints to fine-tune kinase selectivity profiles.

Conformational Restriction
Class-level inference
Rigid cyclopropyl vs. flexible alkyl linkers
May support selectivity profiling in kinase panels.
Binding kinetics require experimental validation.
Medicinal Chemistry Conformational Analysis Selectivity

4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine: Key Applications in R&D


Cross-Coupling for Chemical Library Synthesis

The 4-bromo substituent on 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine makes it an ideal substrate for creating focused libraries of novel 1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine derivatives. This is a fundamental application for hit-to-lead and lead optimization phases in drug discovery. [1]

c-Met Kinase Inhibitor Scaffold Development

Based on the potent c-Met inhibition (IC50 = 22.8 nM) observed for a structurally related 1H-pyrrolo[2,3-b]pyridine derivative [1], this compound serves as a strategic starting point for medicinal chemistry programs targeting the c-Met/HGF signaling pathway in oncology. Its unique substitution pattern provides a novel vector for SAR exploration.

Physicochemical Optimization of Lead Candidates

The cyclopropyl group is a key structural feature for modulating a drug candidate's properties. This compound is procured for studies aiming to improve pharmacokinetic parameters such as metabolic stability, membrane permeability, and oral bioavailability by leveraging the conformational rigidity and increased lipophilicity conferred by the cyclopropyl moiety. [2]

Application
Selection Property
Validation Focus
Chemical library synthesis
4-bromo cross-coupling handle
Reactivity and diversification scope
c-Met pathway studies
7-azaindole scaffold with specific substitution
Kinase inhibition and selectivity profiling
Lead optimization
Cyclopropyl conformational restriction
Physicochemical and ADME assay context

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